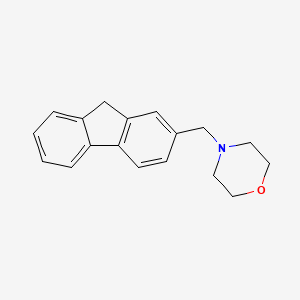

4-(9H-fluoren-2-ylmethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(9H-fluoren-2-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-2-4-17-15(3-1)12-16-11-14(5-6-18(16)17)13-19-7-9-20-10-8-19/h1-6,11H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGHUOVIMLGUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 9h Fluoren 2 Ylmethyl Morpholine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Fluorene-Morpholine Conjugate

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known and reliable chemical reactions. amazonaws.com For the 4-(9H-fluoren-2-ylmethyl)morpholine conjugate, the most logical disconnection is the C-N bond between the fluorene's methylene (B1212753) bridge and the morpholine (B109124) nitrogen. This leads to two primary synthons: a fluoren-2-ylmethyl electrophile and a morpholine nucleophile.

Another key disconnection can be made at the C2 position of the fluorene (B118485) ring, suggesting a precursor such as a fluorene with a functional group amenable to elaboration into the methyl-morpholine moiety. This approach allows for the introduction of the morpholine unit at a later stage of the synthesis.

Optimized Synthetic Routes to this compound

Multi-Step Synthesis Pathways

Multi-step syntheses provide the flexibility to introduce various functional groups and purify intermediates, often leading to higher purity of the final product. A common route to this compound involves the initial preparation of a suitable fluorene-based precursor.

One such pathway could start with the synthesis of 2-formyl-9H-fluorene, which can then be subjected to reductive amination with morpholine. This two-step process, involving the formation of an imine intermediate followed by its reduction, is a well-established method for forming C-N bonds.

Alternatively, 2-(bromomethyl)-9H-fluorene can be synthesized and subsequently reacted with morpholine in a nucleophilic substitution reaction. The conditions for this reaction, such as the choice of solvent and base, are crucial for optimizing the yield and minimizing side products.

A documented synthesis of a related analog, 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)morpholin-2-yl)acetic acid, highlights a strategy where a fluorenylmethoxycarbonyl (Fmoc) protecting group is attached to the morpholine nitrogen. uni.lu This approach is common in peptide synthesis and demonstrates the versatility of fluorene-based moieties in complex molecule construction.

One-Pot Synthesis Approaches

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer advantages in terms of efficiency, resource conservation, and reduced waste generation. youtube.comresearchgate.net For the synthesis of this compound, a one-pot approach could involve the in-situ generation of the fluoren-2-ylmethyl electrophile followed by immediate trapping with morpholine.

For instance, a three-component reaction involving fluorene, formaldehyde, and morpholine under specific catalytic conditions could potentially yield the target compound directly. While specific examples for this exact molecule are not prevalent in the searched literature, one-pot syntheses of other morpholine derivatives have been successfully developed. For example, a three-component reaction of p-chloroacetophenone, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and morpholine has been used to synthesize enaminones. jyu.fi

Influence of Reaction Conditions on Synthetic Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the rate of reaction. For nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed. chemicalbook.com

Base: In reactions involving the deprotonation of morpholine or the neutralization of acidic byproducts, the choice of base is critical. Inorganic bases like potassium carbonate or organic bases such as triethylamine (B128534) are commonly used. clockss.org

Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. Optimization is often required to find a balance between a reasonable reaction time and high selectivity.

Catalyst: In some synthetic routes, a catalyst may be necessary to facilitate the reaction. For example, in reductive amination, a reducing agent like sodium borohydride (B1222165) is used. prepchem.com For other coupling reactions, transition metal catalysts such as palladium may be employed. nih.govorganic-chemistry.org

The synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine, for instance, demonstrates the importance of temperature control, with the reaction being initiated at 0 °C and then warmed to room temperature to achieve a good yield. chemicalbook.com

Green Chemistry Principles in the Synthesis of the Chemical Compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajgreenchem.comajgreenchem.com Several principles of green chemistry can be applied to the synthesis of this compound.

The use of N-formylmorpholine as a green solvent has been explored for the synthesis of various organic compounds. ajgreenchem.comajgreenchem.com This solvent is chemically stable, non-toxic, and non-corrosive. ajgreenchem.comajgreenchem.com The synthesis of N-formylmorpholine itself can be achieved through a high-yield reaction between morpholine and formic acid under optimized conditions. ajgreenchem.com

Furthermore, the development of one-pot syntheses aligns with green chemistry principles by reducing the number of workup and purification steps, thereby minimizing solvent usage and waste generation. youtube.comjyu.fi The use of catalysis, particularly biocatalysis or heterogeneous catalysis, can also contribute to a greener synthetic process by enabling reactions to occur under milder conditions and allowing for easier catalyst recovery and reuse. researchgate.net

Recent advancements in the synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) and tBuOK present a simple, high-yielding, one or two-step, redox-neutral protocol with environmental and safety benefits over traditional methods. nih.govchemrxiv.orgorganic-chemistry.org

Scale-Up Considerations for Laboratory-Scale Production of this compound

Scaling up a synthesis from the laboratory to a larger scale presents several challenges. For the production of this compound, the following factors would need to be considered:

Heat Transfer: Exothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Efficient heat transfer is crucial to maintain temperature control and prevent runaway reactions.

Mass Transfer: In heterogeneous reactions, ensuring efficient mixing and contact between reactants is essential for consistent reaction rates and yields.

Purification: Purification methods that are practical in the lab, such as column chromatography, may not be feasible or economical for large-scale production. Alternative methods like crystallization or distillation would need to be developed. nih.gov

Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the large-scale handling of reactants and solvents.

The synthesis of morpholines from 1,2-amino alcohols has been successfully conducted on a >50 g scale, demonstrating the potential for scaling up related synthetic methodologies. nih.govchemrxiv.org

Derivatization and Structural Modification of the 4 9h Fluoren 2 Ylmethyl Morpholine Scaffold

Strategies for Functionalization at the Fluorene (B118485) Moiety

The fluorene ring system is amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The presence of the methylene-morpholine substituent at the 2-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The fluorene nucleus is more reactive towards electrophiles than benzene. quora.com The alkyl substituent at the C2 position is generally considered an ortho-, para-directing group, although the steric hindrance of the morpholinomethyl group can influence the substitution pattern. Common electrophilic substitution reactions applicable to the fluorene moiety include:

Nitration: Introduction of a nitro group (-NO₂) onto the fluorene ring can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Bromination or chlorination can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable initiator. The resulting halo-fluorenes are valuable precursors for cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. However, the conditions need to be carefully controlled to avoid polysubstitution and potential side reactions.

C-H Activation and Cross-Coupling Reactions: Modern synthetic methodologies provide powerful tools for the direct functionalization of C-H bonds and for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netuniv-rennes.fr

Palladium-Catalyzed Cross-Coupling: If a halogenated derivative of 4-(9H-fluoren-2-ylmethyl)morpholine is prepared, it can undergo various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds. elsevierpure.com

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl functionalities.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines. wikipedia.orglibretexts.orgorganic-chemistry.org

Direct C-H Arylation: Palladium-catalyzed direct arylation of the fluorene core offers a more atom-economical approach to introduce aryl substituents without the need for pre-halogenation. nih.gov

The C9 position of the fluorene moiety is also a key site for functionalization. The methylene (B1212753) protons at this position are acidic and can be deprotonated with a base to generate a fluorenyl anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the C9 position. rsc.org

| Reaction Type | Reagents and Conditions | Potential Products | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted fluorene derivatives | quora.com |

| Bromination | N-Bromosuccinimide (NBS), CCl₄, light | Bromo-substituted fluorene derivatives | Generic reaction |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Aryl-substituted fluorene derivatives | elsevierpure.com |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Amino-substituted fluorene derivatives | wikipedia.orglibretexts.orgorganic-chemistry.org |

| C9-Alkylation | Base (e.g., n-BuLi), Alkyl halide (R-X) | 9-Alkyl-substituted fluorene derivatives | rsc.org |

Modifications of the Morpholine (B109124) Ring System

The morpholine ring in this compound possesses a secondary amine nitrogen that is a primary site for modification. The presence of the ether oxygen within the ring influences its basicity and nucleophilicity, making it slightly less reactive than piperidine. wikipedia.org

N-Alkylation and N-Acylation:

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents such as alkyl halides or through reductive amination. researchgate.netakjournals.comresearchgate.netwikipedia.orgmasterorganicchemistry.comyoutube.comacsgcipr.org Reductive amination involves the reaction of the morpholine nitrogen with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is particularly useful for introducing a wide range of substituents.

N-Acylation: Amide derivatives can be formed by reacting the morpholine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. acs.org These amide derivatives can exhibit different biological properties compared to the parent amine. Morpholine amides can also serve as precursors for ketones through reaction with Grignard reagents. thieme-connect.comacs.org

Ring-Opening Reactions: Under specific oxidative conditions, the morpholine ring can undergo cleavage of the C-C bond. For instance, visible light-promoted oxidative cleavage using O₂ as the oxidant can lead to the formation of formate (B1220265) derivatives. google.com

Modification of C-H Bonds: While less common, functionalization of the C-H bonds on the morpholine ring, particularly those adjacent to the nitrogen or oxygen, can be achieved through radical reactions or specific enzymatic transformations.

| Reaction Type | Reagents and Conditions | Potential Products | Reference |

|---|---|---|---|

| N-Alkylation (Direct) | Alkyl halide (R-X), base | N-Alkyl morpholinium salts or N-alkyl morpholines | researchgate.netakjournals.com |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone (R'COR''), NaBH(OAc)₃ | N-Alkyl morpholine derivatives | wikipedia.orgmasterorganicchemistry.comacsgcipr.org |

| N-Acylation | Acyl chloride (RCOCl) or Carboxylic acid/coupling agent | N-Acyl morpholine derivatives (amides) | acs.org |

| Oxidative Ring-Opening | Visible light, O₂, photocatalyst | Formate ester and formamide (B127407) derivatives | google.com |

Formation of Conjugates and Polymeric Architectures Incorporating this compound

The ability to functionalize both the fluorene and morpholine moieties of this compound allows for its incorporation into larger molecular structures such as conjugates and polymers.

Conjugate Formation: By introducing suitable functional groups, the molecule can be conjugated to other small molecules, peptides, or biomolecules. For example, a carboxylic acid group introduced on the fluorene ring could be coupled to an amino group of a peptide using standard peptide coupling chemistry. Similarly, an amino-functionalized fluorene derivative could be linked to other molecules. These conjugates are of interest in medicinal chemistry for developing targeted therapies or diagnostic agents.

Polymeric Architectures: Fluorene-containing polymers are well-known for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells. elsevierpure.comresearchgate.netcapes.gov.brrsc.orghanyang.ac.kr By creating a di-functionalized derivative of this compound, for instance, a dibromo-substituted fluorene, it can serve as a monomer in polymerization reactions.

Suzuki Polymerization: Copolymerization of a dibromo-fluorene monomer with a diboronic ester comonomer via Suzuki coupling is a common method to synthesize fluorene-based conjugated polymers. The morpholine substituent would be a pendant group on the polymer backbone, influencing its solubility and solid-state packing.

Other Polymerization Methods: Other cross-coupling reactions, such as Heck or Sonogashira polymerization, could also be employed depending on the functional groups introduced onto the fluorene core.

The incorporation of the morpholine unit can enhance the solubility of the resulting polymers in organic solvents, which is advantageous for solution-based processing of electronic devices. e3s-conferences.org

Stereochemical Control in Derivatization Reactions

The introduction of chirality into the this compound scaffold can be achieved through several strategies, leading to enantiomerically pure or enriched derivatives which may exhibit distinct biological activities.

Stereoselective Synthesis of the Morpholine Ring: Instead of starting with morpholine itself, one could synthesize the morpholine ring in a stereocontrolled manner. For example, starting from a chiral amino alcohol, a substituted morpholine ring can be constructed with a defined stereochemistry at its C2, C3, C5, or C6 positions. nih.govacs.orgacs.orgnih.govorganic-chemistry.orgnih.govacs.orgresearchgate.net This approach would yield chiral analogs of this compound where the chirality is located on the heterocyclic ring.

Asymmetric Reactions at the Fluorene Moiety: While the fluorene ring itself is achiral, reactions at the C9 position can create a stereocenter if two different substituents are introduced. Asymmetric deprotonation of the C9 position using a chiral base followed by reaction with an electrophile could potentially lead to enantiomerically enriched 9-substituted derivatives.

Resolution of Racemates: If a racemic mixture of a chiral derivative is synthesized, it can be resolved into its constituent enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The control of stereochemistry is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 9h Fluoren 2 Ylmethyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule like 4-(9H-fluoren-2-ylmethyl)morpholine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Multi-Dimensional NMR Approaches (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are critical for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment would reveal which protons are coupled to each other, typically those on adjacent carbon atoms. acs.org For instance, it would help to trace the spin systems within the fluorene (B118485) aromatic rings and the morpholine (B109124) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. acs.org It would definitively link each proton signal to its corresponding carbon atom in the this compound structure.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on known data for fluorene and morpholine moieties, is presented below. Actual experimental values would be necessary for a definitive assignment.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Fluorene-H9 | ~3.9 | ~37 | C4a, C4b, C8a, C9a |

| Fluorene Aromatic-H | 7.3 - 7.8 | 120 - 145 | Correlations to adjacent and tertiary carbons |

| -CH₂- (bridge) | ~3.6 | ~63 | Fluorene-C2, Morpholine-N |

| Morpholine-H (axial/equatorial) | 2.4 - 3.7 | 54, 67 | Correlations across the morpholine ring |

Table 1: Hypothetical NMR Data for this compound. Note: These are estimated values and require experimental verification.

Solid-State NMR for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would provide valuable information about its structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would yield high-resolution spectra of the solid material, revealing details about molecular packing and the presence of different polymorphs, which might not be observable in solution-state NMR.

X-ray Crystallography for Absolute Structural and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Obtaining a suitable single crystal of this compound would allow for its complete structural determination. The resulting data would confirm the connectivity of the fluorene, methylene (B1212753), and morpholine units. Furthermore, it would reveal the precise conformation of the morpholine ring (typically a chair conformation) and the rotational orientation of the fluorene moiety relative to the rest of the molecule. nih.govnih.gov

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | e.g., P2₁/c or P-1 |

| C-N bond length (morpholine) | ~1.47 Å |

| C-O bond length (morpholine) | ~1.43 Å |

| C-C bond lengths (fluorene) | ~1.39 Å (aromatic), ~1.51 Å (aliphatic) |

| Morpholine Conformation | Chair |

Table 2: Hypothetical Single-Crystal X-ray Diffraction Parameters for this compound. Note: These are typical values for similar structures and require experimental verification.

Powder X-ray Diffraction for Polymorphism Investigation

Powder X-ray Diffraction (PXRD) is a key technique for analyzing polycrystalline samples. researchgate.net It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph would exhibit a unique PXRD pattern, and this technique is crucial for quality control and for understanding the physical properties of a solid material.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and can also provide insights into molecular conformation.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the different components of the molecule.

| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch (Fluorene) | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch (Morpholine, -CH₂-) | 2850-2960 | 2850-2960 |

| C=C stretch (Fluorene) | 1450-1600 | 1450-1600 |

| C-N stretch (Morpholine) | 1180-1250 | 1180-1250 |

| C-O-C stretch (Morpholine) | 1070-1150 | 1070-1150 |

Table 3: Expected Vibrational Spectroscopy Bands for this compound. Note: These are general ranges and require experimental verification.

The combination of IR and Raman spectroscopy can be particularly useful in conformational analysis, as the selection rules for the two techniques differ. Certain vibrational modes may be active in one technique and inactive in the other, providing a more complete picture of the molecule's symmetry and structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound, confirming its molecular identity and providing evidence of its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental composition of the target molecule. For this compound, the molecular formula is C₁₈H₁₉NO. The exact theoretical monoisotopic mass can be calculated for its protonated form, [M+H]⁺, which is the species commonly observed in techniques like electrospray ionization (ESI).

Table 1: Theoretical Mass Data for [M+H]⁺ of this compound

| Formula | Species | Theoretical Monoisotopic Mass (Da) |

| C₁₈H₁₉NO | [C₁₈H₂₀NO]⁺ | 266.15394 |

Experimental determination of the m/z value by an HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is employed to structurally characterize this compound by inducing fragmentation of a selected precursor ion (typically the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern offers a roadmap of the molecule's connectivity.

In a typical MS/MS experiment, the protonated molecule (m/z 266.15) would be expected to undergo characteristic fragmentation. A primary and highly diagnostic fragmentation pathway for morpholine derivatives involves the neutral loss of the morpholine ring or cleavage within the ring. preprints.org The most anticipated fragmentations for this compound would involve the cleavage of the C-N bond linking the fluorenylmethyl group to the morpholine nitrogen.

Plausible Fragmentation Pathways:

Formation of the Fluorenylmethyl Cation: The most prominent fragment would likely be the stable fluorenylmethyl carbocation (a tropylium-like ion after rearrangement) at m/z 179.0855, resulting from the cleavage of the benzylic C-N bond. This is a very common pathway for such structures.

Loss of the Morpholine Moiety: A neutral loss of the morpholine unit (C₄H₉NO, 87.0684 Da) can occur, although direct observation of the remaining fragment might be less common than the formation of the stable m/z 179 ion.

Fragmentation of the Fluorene Ring: Further fragmentation of the m/z 179 ion could lead to the loss of acetylene (B1199291) (C₂H₂) to yield an ion at m/z 153.0704, a characteristic fragmentation for polycyclic aromatic hydrocarbons.

Table 2: Predicted Key MS/MS Fragments of [C₁₈H₂₀NO]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula of Fragment | Neutral Loss (Da) | Proposed Structure of Fragment |

| 266.15 | 179.09 | [C₁₄H₁₁]⁺ | 87.07 (C₄H₉NO) | Fluorenylmethyl cation |

| 266.15 | 88.08 | [C₄H₁₀NO]⁺ | 178.08 (C₁₄H₁₀) | Protonated morpholine |

| 179.09 | 153.07 | [C₁₂H₉]⁺ | 26.02 (C₂H₂) | Product of fluorene ring fragmentation |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Probing

The photophysical properties of this compound are dominated by the fluorene chromophore, which is well-known for its strong ultraviolet absorption and blue fluorescence.

Characterization of Fluorene-Induced Photoluminescence

The electronic absorption spectrum of this compound is expected to be very similar to that of other 2-substituted fluorenes. The spectrum typically displays characteristic absorption bands in the ultraviolet region. These correspond to π-π* electronic transitions within the fluorene aromatic system. A typical absorption spectrum for a fluorene derivative shows maxima around 260-270 nm and a longer-wavelength band with vibronic structure between 290 and 310 nm. researchgate.net

Upon excitation into its absorption bands, the molecule emits light, a phenomenon known as fluorescence. The emission is characteristic of the fluorene moiety, typically resulting in a bright blue fluorescence with an emission maximum in the range of 310-340 nm, often showing well-resolved vibronic features. mdpi.com The morpholine group, being an aliphatic substituent attached via a methylene bridge, acts as an auxochrome and is not part of the conjugated system. Therefore, it is expected to have a minimal effect on the position of the absorption and emission maxima compared to the parent fluorene chromophore.

Fluorene derivatives are known for their high photoluminescence quantum yields (PLQY), often approaching values close to 1.0 (or 100%) in non-polar solvents, indicating that the absorbed photons are very efficiently converted into emitted light. nih.govresearchgate.net

Table 3: Typical Photophysical Properties of Fluorene Derivatives

| Property | Typical Value Range | Reference |

| Absorption Maxima (λ_abs) | 260-270 nm, 290-310 nm | researchgate.net |

| Emission Maximum (λ_em) | 310-340 nm | mdpi.com |

| Fluorescence Quantum Yield (Φ_F) | 0.8 - 1.0 (in non-polar solvents) | nih.gov |

Solvent Effects on Optical Properties in Research

The polarity of the solvent can influence the photophysical properties of fluorescent molecules, a phenomenon known as solvatochromism. For fluorene derivatives, the effect of solvent polarity on the absorption and emission spectra is generally modest because the molecule is largely non-polar. However, slight red-shifts (shifts to longer wavelengths) in the emission spectrum are often observed as solvent polarity increases. mdpi.com This is due to the stabilization of the slightly more polar excited state by the polar solvent molecules. This effect is a useful tool in research for probing the electronic nature of the molecule's excited state. mdpi.com

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives of the Compound

Standard this compound is an achiral molecule and therefore does not exhibit optical activity. However, if a chiral center is introduced into the molecule, for instance by using a chiral morpholine derivative, the resulting enantiomers will interact differently with plane-polarized light. These interactions can be studied using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). wikipedia.org

Circular Dichroism measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the electronic transitions of the fluorene chromophore would become chirally perturbed. This would result in CD signals (known as Cotton effects) at the wavelengths corresponding to the fluorene absorption bands. The sign and magnitude of these Cotton effects would be directly related to the stereochemistry of the chiral center in the morpholine ring. rsc.org

Optical Rotatory Dispersion measures the variation of the angle of optical rotation as a function of the wavelength of light. wikipedia.org An ORD spectrum shows a characteristic curve, with steep changes in rotation occurring near the wavelengths of the CD signals. researchgate.net

The synthesis of chiral molecules incorporating both fluorene and morpholine moieties is well-documented, particularly in the context of building blocks for peptide synthesis where the Fmoc (fluorenylmethyloxycarbonyl) group is used. tcichemicals.comfishersci.com The study of such chiral derivatives by CD and ORD would be essential for confirming their absolute configuration and understanding the through-space electronic interactions between the chiral center and the aromatic chromophore. nih.gov

Theoretical and Computational Chemistry Investigations of 4 9h Fluoren 2 Ylmethyl Morpholine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. For a molecule like 4-(9H-fluoren-2-ylmethyl)morpholine, DFT calculations can provide significant insights into its stability, reactivity, and electronic behavior. A common approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene (B118485) ring, which can act as an electron donor. Conversely, the LUMO would also likely be centered on the aromatic system of the fluorene moiety. The morpholine (B109124) group, being a saturated heterocycle, would have a lesser contribution to the frontier molecular orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 4.64 |

This data is theoretical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within the molecule.

In the case of this compound, the MEP analysis would likely show a region of negative electrostatic potential (red color) around the nitrogen and oxygen atoms of the morpholine ring, indicating their nucleophilic character. The hydrogen atoms of the fluorene ring would exhibit positive electrostatic potential (blue color), suggesting susceptibility to nucleophilic attack. The aromatic fluorene ring itself would show a mix of potentials, contributing to its reactivity in electrophilic aromatic substitution.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations. These methods are computationally less expensive than DFT and are suitable for exploring the potential energy surface of larger molecules.

A systematic conformational search would likely reveal several low-energy conformers, differing in the orientation of the morpholine ring relative to the fluorenylmethyl group. The chair conformation is the most stable for the morpholine ring. MD simulations could further provide insights into the dynamic behavior of the molecule in a solvent, showing how it flexes and changes conformation over time.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The aromatic protons of the fluorene ring would be expected in the downfield region (around 7-8 ppm in ¹H NMR), while the protons of the morpholine ring would appear more upfield. Similarly, the vibrational frequencies in the IR spectrum could be calculated, with characteristic peaks for the C-H stretching of the aromatic and aliphatic parts, as well as C-N and C-O stretching from the morpholine ring.

Table 2: Predicted Spectroscopic Data (Hypothetical)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (Fluorene) | 7.3 - 7.9 ppm |

| ¹H NMR Chemical Shift (Morpholine) | 2.4 - 3.7 ppm |

| ¹³C NMR Chemical Shift (Fluorene) | 119 - 144 ppm |

| ¹³C NMR Chemical Shift (Morpholine) | 48 - 67 ppm |

| IR Stretch (Aromatic C-H) | ~3050 cm⁻¹ |

| IR Stretch (Aliphatic C-H) | ~2850 - 2950 cm⁻¹ |

| IR Stretch (C-N) | ~1115 cm⁻¹ |

This data is theoretical and for illustrative purposes.

Reaction Mechanism Studies of the Chemical Compound in Synthetic Pathways

The synthesis of this compound likely involves the reaction of a 2-(halomethyl)-9H-fluorene with morpholine in a nucleophilic substitution reaction. Computational chemistry could be employed to study the reaction mechanism, determining the transition state structures and activation energies. This would help in understanding the feasibility of the reaction and optimizing the reaction conditions. The calculations would likely confirm an SN2-type mechanism, with the morpholine nitrogen attacking the methylene (B1212753) carbon and displacing the halide.

In Silico Design of Novel this compound Derivatives

Based on the computational analysis of the parent compound, novel derivatives with potentially enhanced properties could be designed in silico. For instance, to modify the electronic properties, electron-donating or electron-withdrawing groups could be added to the fluorene ring. To alter the solubility or steric profile, the morpholine ring could be substituted.

Table 3: Proposed Derivatives for In Silico Study

| Derivative Name | Proposed Modification | Desired Property Change |

| 4-((7-nitro-9H-fluoren-2-yl)methyl)morpholine | Addition of a nitro group to the fluorene ring | Enhanced electron-accepting properties |

| 4-(9H-fluoren-2-ylmethyl)-2-methylmorpholine | Addition of a methyl group to the morpholine ring | Increased lipophilicity and steric hindrance |

| 4-((9,9-dimethyl-9H-fluoren-2-yl)methyl)morpholine | Alkylation at the C9 position of the fluorene | Prevention of oxidation at the fluorene bridge |

This table presents hypothetical derivatives for theoretical investigation.

Applications of 4 9h Fluoren 2 Ylmethyl Morpholine in Advanced Chemical Research

Role as a Synthetic Building Block in Complex Molecule Synthesis

There is no available scientific literature detailing the use of 4-(9H-fluoren-2-ylmethyl)morpholine as a synthetic building block.

Precursor to Nitrogen-Containing Heterocycles

No research has been found that utilizes this compound as a precursor for the synthesis of other nitrogen-containing heterocycles.

Scaffold for Multi-Component Reactions

The utility of this compound as a scaffold in multi-component reactions has not been explored in any published research.

Development of Fluorescent Probes and Sensors for Research Applications

While the fluorene (B118485) unit is a well-established fluorophore, there is no information regarding the specific development of fluorescent probes or sensors based on this compound.

Integration into Responsive Molecular Systems

There are no studies on the integration of this compound into responsive molecular systems.

Use in Spectroscopic Tools for Analytical Research

The application of this compound in spectroscopic tools for analytical research has not been documented.

Utilization in Materials Science Research

No research findings point to the utilization of this compound in the field of materials science.

Incorporation into Polymeric and Supramolecular Architectures

The fluorene nucleus is a well-established building block for conjugated polymers due to its rigidity, high thermal stability, and strong fluorescence. nycu.edu.twkaist.ac.kr The morpholine (B109124) substituent, attached via a methylene (B1212753) linker to the C2 position of the fluorene, can significantly influence the properties of resulting polymeric and supramolecular structures.

The introduction of the morpholine unit can enhance the solubility of fluorene-based polymers in a wider range of organic solvents, which is a crucial aspect for their processability into thin films and other material forms. kaist.ac.kr Furthermore, the polar nature of the morpholine ring can affect the intermolecular packing and morphology of the polymer chains in the solid state. This can, in turn, influence the electronic and photophysical properties of the material. Research on related fluorene-based copolymers has shown that the introduction of different side chains and pendants can prevent the aggregation and crystallization that is often observed with polyfluorenes, leading to more stable amorphous phases. nycu.edu.tw

In supramolecular chemistry, the morpholine moiety can act as a hydrogen bond acceptor, enabling the formation of well-defined, self-assembled structures. This property can be exploited to construct complex architectures such as organogels, liquid crystals, and other functional materials where the precise arrangement of molecules is paramount. The interplay between the π-stacking interactions of the fluorene units and the hydrogen bonding capabilities of the morpholine can lead to novel supramolecular polymers with tunable properties.

Exploration in Optoelectronic and Sensing Materials Research

Fluorene derivatives are extensively studied for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their high photoluminescence quantum yields and charge-transporting properties. mdpi.comuc.ptresearchgate.net The substitution pattern on the fluorene core is a key determinant of the material's electronic characteristics. While much research has focused on substitution at the C-9 position to enhance solubility and prevent aggregation, functionalization at other positions, such as C-2, also plays a vital role in tuning the optoelectronic properties. nycu.edu.tw

The morpholine group in this compound can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This, in turn, affects the injection and transport of charge carriers within an optoelectronic device. uc.pt The electron-donating nature of the nitrogen atom in the morpholine ring can modulate the electronic properties of the fluorene system. The emission color of fluorene-based materials can be tuned from the deep blue to other regions of the visible spectrum by introducing various substituents. rsc.org

In the realm of chemical sensors, the morpholine moiety offers a potential binding site for specific analytes. For instance, polymers containing morpholine units have been investigated as coatings for quartz crystal microbalance (QCM) sensors for the detection of metal ions in aqueous solutions. The chelating ability of the morpholine group can be harnessed for selective sensing applications. nih.gov The fluorene unit can act as a fluorophore, where the binding of an analyte to the morpholine receptor could induce a change in the fluorescence signal, forming the basis of a fluorescent chemical sensor.

Table 1: Photophysical Properties of Representative Fluorene Derivatives

| Compound/Polymer | Absorption Max (nm) | Emission Max (nm) | Application Area |

| Poly(9,9-dioctylfluorene) (PFO) | ~380 | ~420 | OLEDs |

| Fluorene Copolymers with Dicyanostilbene | - | Yellow-Green EL | OLEDs mdpi.com |

| Fluorene Copolymers with 9,10-Dicyanophenanthrene | - | Greenish-Blue EL | OLEDs mdpi.com |

| Guanidino-functionalized Fluorenes | - | Weak Emission | Metal Coordination rsc.org |

This table presents data for related fluorene compounds to illustrate the impact of structural modifications on their optical properties and potential applications.

Application in Catalysis as a Ligand or Organocatalyst Component in Research

The morpholine scaffold is a recognized structural motif in the design of organocatalysts and ligands for transition metal catalysis. While the pyrrolidine (B122466) ring has been more extensively studied and often shows higher efficiency in enamine catalysis, recent research has demonstrated the potential of morpholine-based organocatalysts. nih.govnih.govresearchgate.net The presence of the oxygen atom in the morpholine ring can influence the catalyst's reactivity and selectivity. nih.govresearchgate.net

In the context of this compound, the morpholine nitrogen can act as a Lewis base, making it a candidate for organocatalysis. The bulky fluorenylmethyl substituent could provide steric hindrance that influences the stereochemical outcome of a catalyzed reaction. This steric bulk could be advantageous in creating a specific chiral environment around the catalytic center.

Furthermore, the morpholine nitrogen can coordinate to metal centers, suggesting its potential use as a ligand in transition metal catalysis. The fluorene moiety could play a role in modulating the electronic properties of the metal center through space or by influencing the ligand's conformational preferences. The synthesis of new chiral ligands is a continuous effort in asymmetric catalysis, and fluorene-morpholine hybrids represent an underexplored class of potential ligands.

Table 2: Performance of Morpholine-Based Organocatalysts in a Model Reaction

| Catalyst Type | Reaction | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) |

| β-Morpholine Amino Acid Derivatives | Michael Addition | Excellent | Good to Excellent nih.govnih.govresearchgate.net |

| Pyrrolidine-based Catalysts | Michael Addition | Generally High | Generally High |

This table provides a comparative overview of the catalytic performance of morpholine derivatives in a well-established organic transformation, highlighting their potential in organocatalysis.

Exploration in Chemical Biology Research as a Molecular Tool

The fluorescent nature of the fluorene core makes it an attractive scaffold for the development of molecular probes for biological imaging. nih.gov The morpholine substituent can be utilized to direct the localization of these probes within cells. For example, the morpholine group has been successfully used to target fluorescent probes to lysosomes, which are acidic organelles within the cell. mdpi.com This targeting ability is crucial for studying the function and dynamics of specific cellular compartments.

The isothiocyanate group, a reactive handle, has been incorporated into fluorenyl-based probes to allow for their conjugation to biomolecules such as peptides and proteins. nih.gov Similarly, this compound could be further functionalized to include such reactive groups, enabling its use as a fluorescent tag for labeling and tracking biomolecules. The high photostability and two-photon absorption cross-sections of some fluorene derivatives make them particularly well-suited for advanced microscopy techniques like two-photon fluorescence microscopy (2PFM). nih.gov

The development of fluorescent probes that can "light up" upon binding to a specific biological target is a significant area of research. nih.govnih.gov The combination of the fluorene fluorophore and the morpholine targeting/binding moiety in this compound provides a promising platform for the design of such "turn-on" probes for applications in diagnostics and molecular biology.

Advanced Analytical Methodologies for the Detection and Quantification of 4 9h Fluoren 2 Ylmethyl Morpholine in Complex Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of separating 4-(9H-fluoren-2-ylmethyl)morpholine from other components in a sample, as well as for assessing its purity. The choice of chromatographic technique is dictated by the compound's physicochemical properties, such as its polarity, volatility, and potential for chirality.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. A typical method would utilize a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase. The fluorenyl group's significant hydrophobicity suggests that it will be well-retained on such columns.

Method development would involve optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, to achieve the desired retention time and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound while also cleaning the column of any more strongly retained impurities. The pH of the aqueous portion of the mobile phase may also be adjusted to control the ionization state of the morpholine (B109124) group, which can influence retention and peak symmetry.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Typical Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 265 nm |

This table presents a hypothetical set of starting conditions for method development and is not derived from a specific analysis of this compound.

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. Due to its relatively high molecular weight and polarity, this compound itself is not ideal for direct GC analysis. However, GC could be employed following a derivatization step. Derivatization would involve chemically modifying the molecule to increase its volatility. For instance, while the morpholine nitrogen is tertiary and not easily derivatized, any related primary or secondary amine impurities could be targeted. Given the challenges and the availability of direct analysis by HPLC, GC is less likely to be the primary technique for this specific compound.

The structure of this compound does not inherently contain a chiral center. However, if a chiral center were introduced into the molecule, for example, through substitution on the fluorene (B118485) or morpholine rings, the resulting enantiomers would require a chiral environment for separation. khanacademy.org Chiral chromatography is the most effective method for this purpose. khanacademy.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govyoutube.com

The development of a chiral HPLC method would involve screening various types of CSPs (e.g., polysaccharide-based, protein-based, or Pirkle-type) and mobile phases to find a system that provides adequate resolution between the enantiomers. The interactions are often sensitive to the mobile phase composition, including the type of organic modifier and any additives.

Table 2: Representative Chiral HPLC Conditions for a Hypothetical Chiral Analog of this compound

| Parameter | Typical Value |

| Column | Chiralcel OD-H (Polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 265 nm |

This table provides an example of typical conditions for chiral separations and is not based on a specific analysis of a chiral analog of this compound.

Hyphenated Techniques for Enhanced Resolution and Identification

To achieve a higher degree of confidence in the identification and quantification of this compound, chromatographic systems are often coupled with powerful detectors, most notably mass spectrometers.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful tool for the analysis of this compound. After the compound is separated by the HPLC system, it enters the mass spectrometer, which provides mass-to-charge ratio (m/z) information. This allows for the unambiguous confirmation of the compound's identity based on its molecular weight. Furthermore, fragmentation of the molecule within the mass spectrometer can provide structural information that confirms the presence of the fluorenyl and morpholine substructures.

Gas Chromatography-Mass Spectrometry (GC-MS) could be used if a suitable volatile derivative were prepared. The mass spectrometer would provide the same level of identification confidence as in LC-MS.

Table 3: Exemplary LC-MS Parameters for the Identification of this compound

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range (m/z) | 50 - 500 |

| Capillary Voltage | 3.5 kV |

| Fragmentor Voltage | 120 V |

| Collision Energy (for MS/MS) | 10-30 eV |

This table illustrates typical mass spectrometry settings for the analysis of a small molecule of this type.

Beyond mass spectrometry, other detectors can be coupled with HPLC for the quantification of this compound.

An HPLC-UV/Vis detector is a standard choice due to the presence of the fluorene ring system, which is a strong chromophore. The detector measures the absorbance of UV or visible light by the compound as it elutes from the column. A full UV-Vis spectrum can be recorded for the peak to aid in identification, with a specific wavelength (likely around 265 nm where fluorene derivatives absorb strongly) used for quantification.

For even greater sensitivity and selectivity, an HPLC system can be equipped with a fluorescence detector. The fluorene moiety is known to be highly fluorescent. This technique involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. Since very few compounds in a complex matrix are likely to fluoresce under the same conditions, this method can provide very low detection limits and high selectivity for this compound. The development of a method using fluorescence detection would involve determining the optimal excitation and emission wavelengths.

Table 4: Comparison of HPLC Detection Methods for this compound

| Detector | Principle | Advantages | Considerations |

| UV/Vis | Measures absorbance of light. | Robust, widely available, good for purity assessment. | Moderate sensitivity, potential for interference from other absorbing compounds. |

| Fluorescence | Measures emitted light after excitation. | High sensitivity, high selectivity. | Requires the compound to be fluorescent, potential for quenching effects. |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Highest selectivity, provides molecular weight and structural information. | Higher cost and complexity. |

Capillary Electrophoresis (CE) for High-Efficiency Separations

Capillary Electrophoresis (CE) represents a family of powerful and versatile analytical techniques capable of providing high-efficiency separations of a wide array of analytes, from small ions to large biomolecules. technologynetworks.comnih.gov Its advantages, including rapid analysis times, minimal sample and reagent consumption, and high resolving power, make it a compelling methodology for the analysis of complex research matrices containing this compound. nih.gov The separation in CE is achieved within a narrow-bore fused-silica capillary under the influence of a strong electric field. technologynetworks.comdiva-portal.org

The development of a CE method for this compound would hinge on the compound's physicochemical properties. The presence of the morpholine ring, a secondary amine, means the molecule will be protonated and carry a positive charge under acidic pH conditions (pKa of morpholine is ~8.5). This cationic nature makes it an ideal candidate for Capillary Zone Electrophoresis (CZE), the most common mode of CE. nih.gov In CZE, separation occurs based on differences in the charge-to-size ratio of the analytes. technologynetworks.com

For separating this compound from neutral species, which are unaffected by the electric field in CZE, Micellar Electrokinetic Chromatography (MEKC) would be the preferred technique. technologynetworks.com MEKC is a hybrid of electrophoresis and chromatography where a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the BGE at a concentration above its critical micelle concentration. technologynetworks.com These micelles act as a pseudo-stationary phase, and neutral analytes can partition between the aqueous buffer and the hydrophobic core of the micelles, enabling their separation. technologynetworks.com

Detection in CE is typically performed using UV-Vis absorbance. diva-portal.org Given the fluorenyl group, this compound is expected to have strong absorbance in the UV region, likely between 200 and 300 nm, which is characteristic of aromatic hydrocarbons. For enhanced sensitivity, especially in complex matrices where concentrations might be low, Laser-Induced Fluorescence (LIF) detection could be explored, as the fluorene moiety is known to be natively fluorescent. researchgate.net

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| CE Mode | Capillary Zone Electrophoresis (CZE) | Separation of charged species based on charge-to-size ratio. The compound is cationic at acidic pH. |

| Capillary | Fused-Silica, 50 µm i.d., 60 cm total length | Standard capillary dimensions for high efficiency. |

| Background Electrolyte (BGE) | 75 mM Phosphate Buffer | Provides stable buffering capacity. nih.gov |

| BGE pH | 4.0 | Ensures full protonation of the morpholine moiety. nih.gov |

| Organic Modifier | 30% Acetonitrile | Improves solubility of the analyte and modifies electroosmotic flow. nih.gov |

| Applied Voltage | 25 kV | Optimizes for speed and efficiency; higher voltages can lead to shorter analysis times. nih.gov |

| Temperature | 25 °C | Ensures reproducible migration times by controlling buffer viscosity. nih.gov |

| Injection | Hydrodynamic (0.5 psi for 10 s) | Standard injection method for introducing a small plug of the sample. nih.gov |

| Detection | UV Absorbance at 210 nm | Wavelength where both the aromatic fluorene and the amine function may absorb. nih.gov |

Development of Spectrophotometric Methods for Quantitative Analysis in Research Settings

Spectrophotometry is a widely used, accessible, and cost-effective analytical technique for the quantitative analysis of compounds in solution. medicallabnotes.comlibretexts.org The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. patsnap.com For a molecule like this compound, with its prominent aromatic fluorene system, spectrophotometry is a highly suitable technique for quantification in various research contexts.

The development of a quantitative method can proceed via two main pathways: direct UV-Vis spectrophotometry or colorimetric analysis following a chemical reaction.

Direct UV-Vis Spectrophotometry: Aromatic hydrocarbons are known to absorb light strongly in the ultraviolet (UV) region of the electromagnetic spectrum. The fluorene moiety in the target compound would be expected to exhibit a distinct absorbance spectrum, likely with maxima in the 200-300 nm range. To develop a direct quantitative method, the first step involves dissolving the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) and scanning the wavelength range to identify the wavelength of maximum absorbance (λmax). Measuring absorbance at the λmax provides the greatest sensitivity and minimizes deviations from the Beer-Lambert law. A calibration curve would then be constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance. The linearity of this curve would define the quantitative range of the assay.

Colorimetric Spectrophotometry: For enhanced selectivity or for analysis in matrices with significant UV interference, a colorimetric method could be developed. This involves a chemical reaction that produces a colored product, which can then be measured in the visible region of the spectrum where fewer compounds absorb. Research has shown that fluorene can react with reagents like the sodium salt of 1,2-naphthoquinone-4-sulphonic acid in an alkaline medium to produce a colored product with an absorbance maximum at 655 nm. rsc.orgrsc.org A similar derivatization strategy could be adapted for this compound. The reaction conditions, including reagent concentration, pH, reaction time, and temperature, would need to be optimized to ensure a stable and reproducible color development. rsc.org The resulting colored solution's absorbance would then be measured and correlated with concentration using a calibration curve. This approach often improves selectivity, as only compounds with the specific reactive moiety will generate the colored product.

| Parameter | Direct UV Method | Colorimetric Method (Hypothetical) |

|---|---|---|

| Principle | Direct measurement of UV absorbance by the fluorene ring. | Measurement of a colored product after chemical derivatization. rsc.org |

| Solvent/Medium | Methanol or Acetonitrile (UV-grade) | Alkaline Dimethyl Sulfoxide (DMSO) medium. rsc.org |

| Derivatizing Agent | N/A | 1,2-Naphthoquinone-4-sulphonic acid sodium salt (NQSS). rsc.org |

| Wavelength of Measurement (λmax) | ~260-280 nm (predicted) | ~655 nm (based on fluorene reaction). rsc.org |

| Calibration Range | Dependent on molar absorptivity | 1-16 µg/mL (based on fluorene). rsc.org |

| Key Advantages | Simple, rapid, non-destructive | High selectivity, less interference from matrix components |

| Potential Challenges | Interference from other UV-absorbing compounds | Optimization of reaction conditions, stability of colored product. rsc.org |

Future Research Directions and Emerging Paradigms for 4 9h Fluoren 2 Ylmethyl Morpholine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future synthetic research on 4-(9H-fluoren-2-ylmethyl)morpholine will likely focus on developing more efficient, sustainable, and versatile preparation methods. Current syntheses often rely on multi-step processes that may involve harsh reagents or produce significant waste.

Key Future Research Thrusts:

Green Chemistry Approaches: A significant future direction lies in applying green chemistry principles. This could involve using aerobic oxidation of 9H-fluorenes, which offers a highly efficient method for producing key intermediates like 9-fluorenone (B1672902) under ambient conditions with minimal waste. rsc.org The industrial production of morpholine (B109124) itself is moving towards catalytic processes using diethylene glycol and ammonia (B1221849) under high temperature and pressure, showcasing a trend towards more sustainable routes that could be adapted for its derivatives. wikipedia.org

Catalytic C-N Bond Formation: Advancements in catalysis could streamline the synthesis. Palladium-catalyzed cross-coupling reactions, for example, have been shown to be effective for creating C-C bonds in fluorene (B118485) systems and could be adapted for the crucial C-N bond formation between the fluorenylmethyl group and the morpholine ring. organic-chemistry.org

One-Pot and Multicomponent Reactions: To improve efficiency and reduce purification steps, the development of one-pot or multicomponent reactions (MCRs) will be a priority. Isocyanide-based MCRs have been successfully used to create diverse and complex fluorene derivatives, suggesting a promising avenue for synthesizing this compound and its analogues in a single, convergent step. rug.nl

Flow Chemistry: The adoption of continuous flow chemistry could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers powerful tools to predict and optimize the properties of this compound before undertaking expensive and time-consuming laboratory synthesis.

Key Future Research Thrusts:

Density Functional Theory (DFT) Studies: DFT calculations can predict molecular geometries, electronic structures, and spectroscopic properties. researchgate.net For this compound, DFT could be used to understand the intramolecular interactions between the fluorene and morpholine moieties, predict its photophysical properties (absorption and emission wavelengths), and assess its reactivity. clemson.edu

Time-Dependent DFT (TD-DFT): To explore its potential in optoelectronics, TD-DFT will be crucial for predicting excited-state properties and modeling the fluorescence process, which is essential for designing new sensors or imaging agents. clemson.edu

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with its environment, such as solvents or biological macromolecules. mdpi.com This is particularly relevant for understanding how the morpholine ring, known to modulate pharmacokinetic properties, might influence the behavior of the entire molecule in complex systems. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): As more data on this and related compounds become available, QSAR models can be developed to correlate specific structural features with desired properties (e.g., fluorescence quantum yield, binding affinity). This predictive capability will accelerate the design of new derivatives with optimized performance for specific applications. nih.gov

Table 1: Potential Computational Approaches and Their Applications

| Computational Method | Predicted Properties | Potential Application Area |

| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, reactivity indices, vibrational frequencies | Rationalizing stability, predicting reaction sites |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption, fluorescence emission spectra, excited state character | Design of fluorescent probes, optoelectronic materials |

| Molecular Dynamics (MD) | Conformational analysis, solvent interactions, binding modes with target proteins | Materials science, targeted delivery systems research |

| QSAR | Correlation of structure with biological activity or physical properties | High-throughput screening, lead optimization |

Expansion of its Role in Functional Materials and Supramolecular Chemistry Research

The distinct properties of the fluorene and morpholine units suggest that this compound could be a valuable building block in materials science and supramolecular chemistry.

Key Future Research Thrusts:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are renowned for their high fluorescence quantum yields, thermal stability, and charge transport properties, making them excellent candidates for OLEDs. entrepreneur-cn.comresearchgate.net The morpholine group could be used to tune the solubility and film-forming properties of fluorene-based polymers or small molecules, potentially leading to new, solution-processable materials for blue or other colored light emission. entrepreneur-cn.comresearchgate.net

Supramolecular Assembly: The planar fluorene core can participate in π-π stacking interactions, while the morpholine unit can form hydrogen bonds. researchgate.net This dual capability could be exploited to direct the self-assembly of molecules into well-defined nanostructures like gels, fibers, or vesicles. These ordered assemblies could find applications in areas such as organic electronics and sensing.

Functional Polymers and Nanocomposites: Incorporating this compound as a monomer or a functional pendant group in polymers could create materials with tailored optical and electronic properties. For instance, fluorene-based copolymers have been used for the selective dispersion of single-walled carbon nanotubes, a process that could be modulated by the presence of the morpholine group. researchgate.net

Development of Advanced Analytical Techniques for Trace-Level Detection in Environmental or Biological Research Samples

As the use of fluorene and morpholine derivatives expands, the need for sensitive and selective analytical methods for their detection in complex matrices will grow.

Key Future Research Thrusts:

Fluorescence-Based Sensing: The inherent fluorescence of the fluorene core is a major advantage for developing highly sensitive detection methods. acs.org Research could focus on designing systems where the fluorescence of this compound is quenched or enhanced upon binding to a specific analyte, enabling its use as a "turn-off" or "turn-on" sensor.

Chromatography-Mass Spectrometry: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) will be essential for the quantitative analysis of this compound and its potential metabolites in environmental and biological samples. acs.org Developing robust extraction and separation protocols will be a key research area.

Nuclear Magnetic Resonance (NMR): While mass spectrometry is powerful, ¹⁹F NMR has proven to be a valuable, unbiased tool for identifying and quantifying unknown fluorine-containing compounds in complex mixtures like environmental samples. nih.gov If fluorinated analogues of this compound are developed, ¹⁹F NMR would be an indispensable characterization and detection tool.

Solid-Phase Sensors: For on-site and real-time monitoring, creating sensor-coated test strips or fabric-based wearable sensors could be explored. rsc.org These devices could provide a rapid colorimetric or fluorometric response to the presence of the target compound or related analytes. rsc.org

Integration into Interdisciplinary Research Areas

The unique combination of a fluorescent reporter (fluorene) and a versatile chemical handle (morpholine) makes this compound an attractive candidate for integration into various interdisciplinary fields.

Key Future Research Thrusts:

Advanced Sensor Development: The fluorene moiety can act as a fluorophore in chemical sensors. nih.govnih.gov The morpholine group can be modified to act as a specific recognition site (receptor) for target analytes like metal ions or biologically relevant molecules. nih.gov Research has shown that fluorene-morpholine derivatives can act as fluorescent probes for detecting aggregated proteins, such as tau, which is implicated in Alzheimer's disease. rsc.org This suggests a pathway for developing research tools for neurodegenerative diseases.

Targeted Delivery Systems in Research: In medicinal chemistry research, the morpholine ring is considered a "privileged structure" because it can improve properties like solubility, metabolic stability, and cell permeability, which are crucial for developing probes and delivery systems. acs.orgnih.govnih.gov The fluorene unit can serve as a fluorescent tag for imaging and tracking. Therefore, this compound could be a scaffold for creating research-grade targeted delivery systems where the morpholine moiety helps in cellular uptake or target engagement, and the fluorene allows for visualization via fluorescence microscopy. nih.gov This could be particularly useful in studying drug distribution and mechanism of action within cells.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(9H-fluoren-2-ylmethyl)morpholine, and how does its structural uniqueness influence reaction design?

- Methodological Answer : Synthesis of this compound requires careful selection of protecting groups due to the electron-rich fluorene moiety and the morpholine ring’s basicity. For example, fluorenylmethyl groups are sensitive to acidic conditions, necessitating neutral or mild basic environments during coupling reactions. Comparative studies with analogs like 4-(4-chlorophenyl)morpholine (C₁₀H₁₂ClNO) suggest that steric hindrance from the fluorene substituent may slow nucleophilic substitution rates, requiring optimized temperatures (e.g., 60–80°C) . Characterization should include ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to monitor purity .

Q. How can researchers distinguish this compound from structurally similar compounds in analytical workflows?

- Methodological Answer : Differentiation relies on spectral and chromatographic data. For instance, the fluorene moiety introduces distinct UV-Vis absorption maxima (~254 nm for aromatic systems) compared to non-fluorene analogs. Mass spectrometry (HRMS) can confirm the molecular ion ([M+H]⁺) at m/z 295.14 (calculated for C₁₈H₁₈N₂O). X-ray crystallography, as applied to related fluorenylmethyl derivatives, resolves spatial arrangements of the morpholine ring and fluorene substituents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While toxicity data for this specific compound are limited, analogs like 4-(2-fluoro-4-nitrophenyl)morpholine require stringent safety measures. Use PPE (gloves, goggles) to avoid skin/eye contact, and work under fume hoods to prevent inhalation. Storage in amber glass under inert gas (N₂/Ar) minimizes degradation. Spills should be neutralized with silica-based absorbents, not water, to avoid dispersion .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations model electron density distribution, revealing nucleophilic sites (e.g., morpholine nitrogen) and electrophilic regions on the fluorene ring. For example, studies on 2-[4-(difluoromethoxy)phenyl]morpholine used DFT to calculate HOMO-LUMO gaps, predicting reactivity in cross-coupling reactions . Pair these models with experimental kinetics (e.g., Arrhenius plots) to validate computational predictions .

Q. What strategies resolve contradictions in biological activity data for morpholine-fluorene hybrids?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Reproduce experiments using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For instance, 4,5-difluoro-2-(morpholin-4-yl)aniline showed antimicrobial activity in broth microdilution assays but not in disk diffusion, highlighting the need for standardized protocols . LC-MS purity checks (>98%) and controlled solvent systems (e.g., DMSO-free buffers) reduce false positives .

Q. How does the fluorene group influence the compound’s application in material science, such as polymer coatings?

- Methodological Answer : The fluorene moiety enhances hydrophobicity and thermal stability. Studies on 2-(4-chlorophenyl)morpholine derivatives demonstrate improved glass transition temperatures (Tg) in polymers due to rigid aromatic systems. Test thermal stability via TGA (e.g., 5% weight loss at >250°C) and hydrophobicity via contact angle measurements (>90° for fluorene-containing films) .

Q. What synthetic routes optimize yield for this compound in multi-step reactions?

- Methodological Answer : A two-step approach is recommended: (1) Fluorene bromination at the 2-position using NBS (N-bromosuccinimide) under UV light, yielding 2-bromo-9H-fluorene; (2) Buchwald-Hartwig coupling with morpholine using Pd(OAc)₂/Xantphos catalyst. A 2017 study on 4-phenylmorpholine achieved 85% yield with similar conditions . Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 4:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.